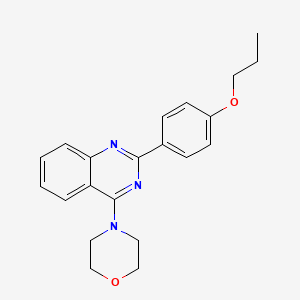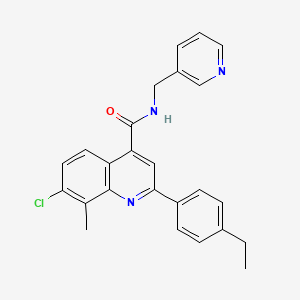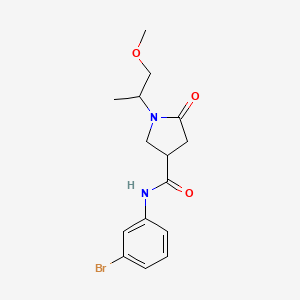![molecular formula C15H19ClN4O B4682936 N-(3-chlorophenyl)-N'-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea](/img/structure/B4682936.png)
N-(3-chlorophenyl)-N'-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea
Overview
Description
N-(3-chlorophenyl)-N'-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea, also known as CPPU, is a synthetic cytokinin that has been widely used in plant research. CPPU is a potent cytokinin that promotes cell division and differentiation, leading to increased growth and yield in plants.
Mechanism of Action
N-(3-chlorophenyl)-N'-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea acts as a cytokinin by binding to cytokinin receptors and activating downstream signaling pathways. It promotes cell division and differentiation by stimulating the expression of genes involved in these processes. This compound also regulates the balance between cytokinins and other plant hormones, such as auxins, gibberellins, and abscisic acid, which are involved in various aspects of plant growth and development.
Biochemical and Physiological Effects:
This compound has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect plants from oxidative stress. It also enhances the accumulation of soluble sugars and organic acids, which are important for fruit quality. This compound can also affect the expression of genes involved in photosynthesis, respiration, and stress responses, leading to changes in plant metabolism and physiology.
Advantages and Limitations for Lab Experiments
N-(3-chlorophenyl)-N'-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea is a potent cytokinin that can produce significant effects on plant growth and development at low concentrations. It is also stable and easy to handle, making it a convenient tool for plant research. However, this compound can have negative effects on plant growth and development at high concentrations, and its effects can vary depending on the plant species, tissue type, and developmental stage. Therefore, careful optimization of this compound concentration and application method is necessary for reliable and reproducible results.
Future Directions
N-(3-chlorophenyl)-N'-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea has great potential for further research and application in plant science. Some possible future directions include:
1. Investigation of the molecular mechanisms underlying this compound-induced responses in plants.
2. Development of new this compound analogs with improved efficacy and specificity.
3. Application of this compound in crop breeding and genetic engineering to improve yield and quality.
4. Study of the effects of this compound on plant-microbe interactions and soil ecology.
5. Evaluation of the environmental and health impacts of this compound use in agriculture.
In conclusion, this compound is a synthetic cytokinin that has been widely used in plant research. It promotes growth and yield by stimulating cell division and differentiation, regulating hormone balance, and affecting plant metabolism and physiology. This compound has advantages and limitations for lab experiments, and its future directions include further investigation of its molecular mechanisms and application in crop improvement and environmental sustainability.
Scientific Research Applications
N-(3-chlorophenyl)-N'-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea has been extensively used in plant research to promote growth and yield. It has been shown to increase fruit size, improve fruit quality, and enhance resistance to diseases and stress. This compound has also been used to improve the rooting of cuttings and to induce the formation of adventitious buds in plants. In addition, this compound has been used to study the role of cytokinins in plant development and to investigate the signaling pathways involved in cytokinin-induced responses.
properties
IUPAC Name |
1-(3-chlorophenyl)-3-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O/c1-11(10-20-7-6-12(2)19-20)9-17-15(21)18-14-5-3-4-13(16)8-14/h3-8,11H,9-10H2,1-2H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUVVUQXLLPIRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC(C)CNC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)amino]carbonothioyl}propanamide](/img/structure/B4682857.png)

![N-{2-[(2-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4682897.png)
![5-ethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4682905.png)


![5-[chloro(difluoro)methyl]-3-(4-fluorophenyl)-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4682920.png)
![4-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4682927.png)
![N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4682932.png)
![4-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B4682938.png)


![2-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine](/img/structure/B4682955.png)
![2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-[2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B4682956.png)